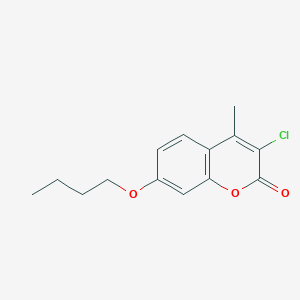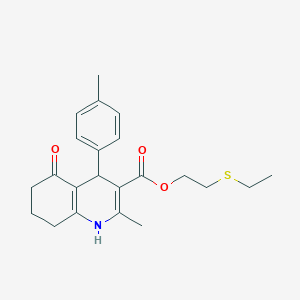![molecular formula C17H25NO4 B5163568 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone, also known as methoxyacetylfentanyl, is a synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor and has been found to have a higher potency than fentanyl, a well-known opioid analgesic. Methoxyacetylfentanyl has been researched for its potential medical applications, as well as its abuse potential.
Mecanismo De Acción
Methoxyacetylfentanyl acts as a potent agonist of the mu-opioid receptor. It binds to the receptor and activates downstream signaling pathways, resulting in the inhibition of pain signals in the central nervous system. Methoxyacetylfentanyl also activates the reward pathway in the brain, which can lead to its abuse potential.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, which are typical effects of opioid drugs. Methoxyacetylfentanyl also produces euphoria and can lead to addiction and overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyacetylfentanyl has advantages and limitations for lab experiments. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and their signaling pathways. However, its abuse potential and toxicity make it difficult to use in animal models and limit its potential for clinical use.
Direcciones Futuras
There are several future directions for the research of 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanonelfentanyl. One direction is to further investigate its potential as an analgesic drug and determine its safety and efficacy in humans. Another direction is to study its abuse potential and develop strategies to prevent its misuse and overdose. Additionally, further research is needed to understand its mechanism of action and its effects on the brain and other organs. Finally, it is important to develop new and safer opioid drugs that can effectively treat pain without the risk of addiction and overdose.
Métodos De Síntesis
Methoxyacetylfentanyl can be synthesized by the acetylation of 3-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product, 3-methoxyphenylacetic anhydride, is then reacted with 2-amino-1-pyrrolidine to yield the intermediate product, 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone. The final product is obtained by reducing the intermediate product with a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
Methoxyacetylfentanyl has been researched for its potential medical applications as an analgesic drug. It has been found to be a potent mu-opioid receptor agonist with a higher potency than fentanyl. Methoxyacetylfentanyl has been shown to produce analgesia in animal models, and it has been suggested that it may be useful in the treatment of chronic pain. However, further research is needed to determine its safety and efficacy in humans.
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-methoxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-15(20)13-6-7-16(17(10-13)21-2)22-12-14(19)11-18-8-4-5-9-18/h6-7,10,14,19H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLXRQULVYNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)


![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
